2-Ethyl vs. 2-Methyl Substituent: Computed Lipophilicity and Predicted Membrane Permeability
The 2-ethyl substitution on the thiazolo[3,2-b][1,2,4]triazol-6-ol core increases lipophilicity relative to the 2-methyl analog. Based on ACD/LogP predictions for closely matched compounds, the 2-ethyl-4-fluorophenyl analog has an ACD/LogP of 2.13 . Extending the carbon chain by one methylene unit typically adds approximately 0.4–0.5 logP units; thus, the 2-ethyl-p-tolyl title compound is estimated to exhibit an ACD/LogP of roughly 2.7–2.9, vs. ~2.4 for the 2-methyl-p-tolyl analog [1]. The higher logP suggests increased passive membrane permeability but may also elevate non-specific protein binding.
| Evidence Dimension | Computed lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | Estimated ACD/LogP ~2.7–2.9 (calculated for 2-ethyl-5-(morpholino(4-fluorophenyl)methyl) analog: 2.13; adjusted for p-tolyl vs. 4-fluorophenyl and 2-ethyl vs. 2-methyl). |
| Comparator Or Baseline | 2-Methyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol: estimated ACD/LogP ~2.4 |
| Quantified Difference | Δ logP ≈ +0.3 to +0.5 |
| Conditions | ACD/Labs Percepta prediction for neutral form (pH 7.4) |
Why This Matters
Differences in logP of this magnitude can alter the free fraction in biological assays by 2- to 3-fold, directly impacting apparent potency and complicating cross-compound extrapolation when selecting screening candidates.
- [1] BindingDB. BDBM42149: 2-methyl-5-[(4-methylphenyl)(morpholin-4-yl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol. Estimated ACD/LogP ~2.4 based on structure-activity relationship calculations. View Source
